molecular formula C6H7NO B017766 2-Hydroxy-5-methylpyridine CAS No. 1003-68-5

2-Hydroxy-5-methylpyridine

Cat. No. B017766
CAS RN: 1003-68-5
M. Wt: 109.13 g/mol
InChI Key: SOHMZGMHXUQHGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives involves various strategies, including the condensation reactions and modifications of pyridine nuclei. For example, the synthesis of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, a compound structurally similar to 2-hydroxy-5-methylpyridine, demonstrates the chemical transformations possible with pyridine derivatives through methods such as methylation and chromatographic isolation of products (Tyvorskii & Bobrov, 1998).

Molecular Structure Analysis

Studies involving the molecular structure of pyridine derivatives, including those similar to 2-hydroxy-5-methylpyridine, utilize techniques like X-ray diffraction and density functional theory (DFT) to characterize their conformational stability and molecular arrangements. For instance, the vibrational spectroscopic studies, along with HOMO-LUMO and NBO analyses of nitropyridine derivatives, provide insights into their molecular stability and electronic properties (Balachandran et al., 2012).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, offering pathways to synthesize new compounds with diverse functionalities. For example, the [5C + 1N] annulation process to synthesize multi-substituted 2-aminopyridines showcases the chemical versatility of pyridine derivatives through sequential reactions including aza-nucleophilic addition and cyclization (Xin et al., 2013).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular configuration. Research on compounds like 2-hydroxy-5-methylpyridine-3-carboxylic acid reveals the importance of hydrogen bonding in determining the crystalline arrangements and physical characteristics (Godlewska et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyridine derivatives are influenced by their electronic structure and substituent effects. Investigations into the reactivity of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase with similar compounds underscore the significance of the substrate's protonation status and electronic configuration in chemical reactions (Chaiyen et al., 1997).

Scientific Research Applications

  • Hybrid Formation Technology : 2-hydroxy-3-cyano-4-methylpyridine has potential applications in hybrid formation technology, leveraging its molecular and crystal structures, IR and Raman studies, and quantum chemical calculations (Kucharska et al., 2010).

  • Retinoprotector : A derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, shows promise as a retinoprotector, potentially preventing retinal ischemia-reperfusion injuries and improving retinal microcirculation (Peresypkina et al., 2020).

  • Hydrodenitrogenation Studies : The hydrodenitrogenation of 2-methylpyridine leads to the formation of various compounds, highlighting its utility in chemical synthesis (Wang et al., 2007).

  • Synthesis of Schiff Bases : The synthesis of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine results in compounds with potentially unique properties (Linsha, 2015).

  • Metabolic Studies : The in vitro metabolism of 2-amino-3-methylpyridine, a related compound, leads to various metabolites, offering insights into biochemical processes (Altuntas et al., 1997).

  • Conformational and Spectroscopic Studies : The substitution of the methyl group on 2-hydroxypyridine molecules (a structurally similar compound) affects their conformation and spectroscopy, which can be critical for chemical applications (Srivastava & Saxena, 2020).

  • Photochemical Dimerization : The photochemical dimerization of 2-aminopyridines leads to unique compounds with distinct chemical and physical properties (Taylor & Kan, 1963).

  • Cancer Research : Some derivatives, like 5-hydroxy-2-formylpyridine thiosemicarbazone, have shown activity against various cancers, indicating potential therapeutic applications (Blanz & French, 1968).

  • Vitamin B6 Analogs Synthesis : Synthesis of vitamin B6 analogs, such as 4-Acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine, demonstrates its potential in nutritional and pharmaceutical research (Karpeiskii et al., 1971).

  • PET Imaging : [(11)C]MFTC, a compound synthesized from related pyridines, serves as a PET tracer for imaging fatty acid amide hydrolase in the brain, illustrating its application in neuroimaging (Kumata et al., 2015).

Safety And Hazards

2-Hydroxy-5-methylpyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHMZGMHXUQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143120
Record name 5-Methyl-2-pyridone
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylpyridine

CAS RN

1003-68-5, 91914-06-6, 1192-99-0
Record name 2-Hydroxy-5-methylpyridine
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Record name 5-Methyl-2-pyridinol
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Record name 5-Methyl-2-pyridone
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Record name 2(1H)-Pyridinone, 5-methyl-
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Record name 5-Methyl-2-pyridone
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Record name 5-methyl-2-pyridone
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Record name 2-Pyridinol, 5-methyl
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Record name 5-METHYL-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
P Godlewska, J Jańczak, E Kucharska… - … Acta Part A: Molecular …, 2014 - Elsevier
… In this work we present the results of structural and spectroscopic studies of 2-hydroxy-5-methylpyridine-3-carboxylic acid (HMPC). Fourier transform IR and Raman spectra, XRD …
Number of citations: 8 www.sciencedirect.com
SB Bodempudi, R Babur, KS Reddy - American Journal of Analytical …, 2015 - scirp.org
… sample solutions of 2-hydroxy-5-methylpyridine, Pirfenidone and Iodobenzene in diluent. Prepared a spiked sample solution by spiking of 2-hydroxy-5-methylpyridine and Iodobenzene …
Number of citations: 7 www.scirp.org
MJ Snyders, JH* & Pieterse - South African Journal of Chemistry, 1968 - journals.co.za
… In a similar way (II) was prepared by starting with 3-amino-2-hydroxy-5-methylpyridine. For the synthesis of (III), o-aminophenol was diazotised and coupled with 2, 6-dihydroxypyridine; …
Number of citations: 0 journals.co.za
E Kalatzis, C Mastrokalos - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… 2-Hydroxy-5-methylpyridine was prepared by treating 2-amino-5-methylpyridine (0.0 1 mol) dissolved in 20 % sulphuric acid (10 ml) with aqueous 50% sodium nitrite (1.4 ml) at 2 "C. …
Number of citations: 1 pubs.rsc.org
P Godlewska, J Hanuza, K Hermanowicz, R Lisiecki… - Optical Materials, 2020 - Elsevier
… Structure, vibrational spectra and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine-3-carboxylic acid – normal modes of the eight-…
Number of citations: 3 www.sciencedirect.com
NV Kovganko, ZN Kashkan - Russian Journal of Organic Chemistry, 2004 - Springer
… Dichloro derivative 30 thus formed underwent thermal dehydrochlorination with formation of 2-hydroxy-5-methylpyridine (31). Finally, compound 31 was converted into the target 2-…
Number of citations: 43 link.springer.com
AA Shirkhedkar, MMG Khan, P Chaudhari… - International Journal of …, 2019 - academia.edu
… 2-hydroxy-5methylpyridine and Iodobenzene. The linearity range obtained was 0.017 to 0.380 μg/mL for 2-hydroxy-5methylpyridine, … min for 2hydroxy-5-methylpyridine, Pirfenidone and …
Number of citations: 3 www.academia.edu
ML Dell'Arciprete, CJ Cobos, JP Furlong… - …, 2007 - Wiley Online Library
The kinetics of the oxidation of pyridine, 3‐chloropyridine, 3‐cyanopyridine, 3‐methoxypyridine and 3‐methylpyridine mediated by SO 4 radicals are studied by flash photolysis of …
W Herz, DRK Murty - The Journal of Organic Chemistry, 1961 - ACS Publications
… converted to 2-hydroxy-5methylpyridine. Treatment of the latter with phosphorus pentachloride gave 2-chloro-5-methylpyridine. This was oxidized with potassium permanganate to the …
Number of citations: 36 pubs.acs.org
AP Smith, SA Savage, JC Love, CL Fraser - Organic Syntheses, 2003 - Wiley Online Library
Synthesis of 4‐, 5‐, and 6‐Methyl‐2,2′‐Bipyridine by a Negishi Cross‐Coupling Strategy: 5‐Methyl‐2,2′‐Bipyridine - Smith - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com

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